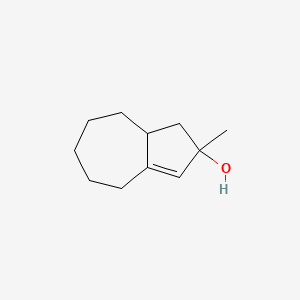![molecular formula C2H2ClF3OS2 B14592688 [(Trifluoromethyl)sulfanyl]methanesulfinyl chloride CAS No. 61363-07-3](/img/structure/B14592688.png)
[(Trifluoromethyl)sulfanyl]methanesulfinyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Trifluoromethyl)sulfanyl]methanesulfinyl chloride is an organosulfur compound known for its unique chemical properties and reactivity. This compound is characterized by the presence of a trifluoromethyl group attached to a sulfur atom, which is further bonded to a methanesulfinyl chloride group. The trifluoromethyl group imparts significant electronegativity and hydrophobicity to the molecule, making it a valuable reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
[(Trifluoromethyl)sulfanyl]methanesulfinyl chloride can be synthesized through several methods. One common approach involves the reaction of trifluoromethanesulfonyl chloride with a suitable nucleophile, such as a thiol or a sulfide, under controlled conditions. The reaction typically requires a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated reactors. The process is optimized for high yield and purity, with careful control of temperature, pressure, and reaction time. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
[(Trifluoromethyl)sulfanyl]methanesulfinyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert it into sulfide or thiol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like triethylamine, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from reactions with this compound include trifluoromethylated compounds, sulfonyl derivatives, and various substituted products depending on the nucleophile used .
Applications De Recherche Scientifique
[(Trifluoromethyl)sulfanyl]methanesulfinyl chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of [(Trifluoromethyl)sulfanyl]methanesulfinyl chloride involves its ability to act as an electrophile, facilitating the transfer of the trifluoromethyl group to various substrates. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile. The compound’s high electronegativity and reactivity make it a versatile reagent in organic synthesis .
Comparaison Avec Des Composés Similaires
[(Trifluoromethyl)sulfanyl]methanesulfinyl chloride can be compared with other similar compounds, such as:
Trifluoromethanesulfonyl chloride (CF3SO2Cl): Both compounds are used for trifluoromethylation, but this compound offers additional reactivity due to the presence of the sulfanyl group.
Methanesulfonyl chloride (CH3SO2Cl): This compound lacks the trifluoromethyl group, resulting in different reactivity and applications.
Sodium trifluoromethanesulfinate (CF3SO2Na): Used for similar reactions, but with different solubility and handling properties.
This compound stands out due to its unique combination of the trifluoromethyl and sulfanyl groups, providing distinct reactivity and versatility in various chemical processes.
Propriétés
Numéro CAS |
61363-07-3 |
|---|---|
Formule moléculaire |
C2H2ClF3OS2 |
Poids moléculaire |
198.6 g/mol |
Nom IUPAC |
trifluoromethylsulfanylmethanesulfinyl chloride |
InChI |
InChI=1S/C2H2ClF3OS2/c3-9(7)1-8-2(4,5)6/h1H2 |
Clé InChI |
PXKZSIFRAJQGEJ-UHFFFAOYSA-N |
SMILES canonique |
C(SC(F)(F)F)S(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2H-1,3,2-Benzoxathiastibol-2-yl)sulfanyl]phenol](/img/structure/B14592610.png)
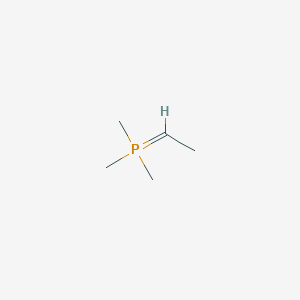
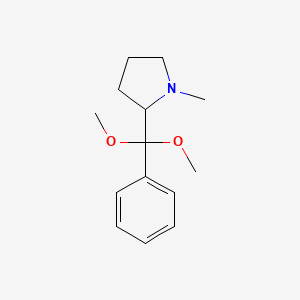
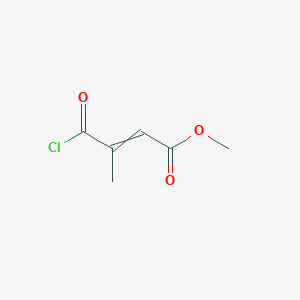
![2'-(Hydroxymethyl)-4',5'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14592638.png)
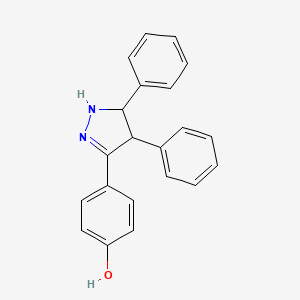
![1-[Di(propan-2-yl)phosphanyl]piperidine](/img/structure/B14592651.png)
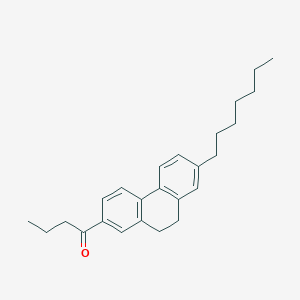
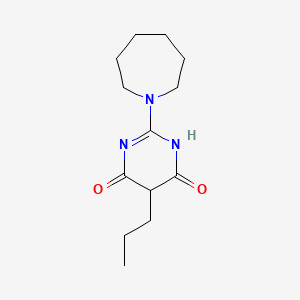
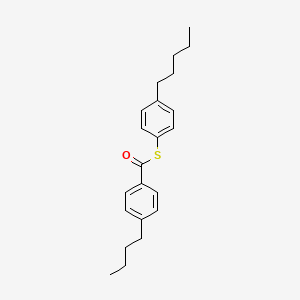
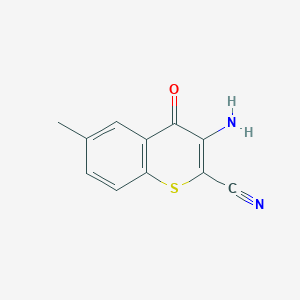
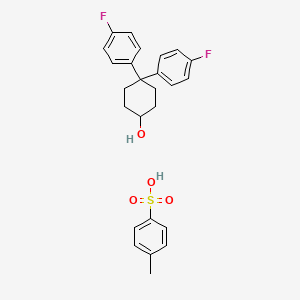
![{[3-(3,3-Diethoxyprop-1-en-2-yl)cyclohex-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14592689.png)
